Glycyl-prolyl-arginine
Overview
Description
Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This peptide is of interest due to its role in the inhibition of fibrin polymerization, which is a crucial step in the formation of blood clots. The peptide has been studied for its potential therapeutic applications, particularly in the context of preventing the polymerization of fibrin monomers, which is a key process in blood clot formation .
Synthesis Analysis
The synthesis of peptides related to Glycyl-prolyl-arginine has been explored in various studies. For instance, the peptide glycyl-L-prolyl-L-arginyl-L-proline, which is closely related to Glycyl-prolyl-arginine, has been synthesized and shown to be a potent inhibitor of fibrin polymerization . Other peptides with similar sequences have also been synthesized, such as those corresponding to parts of the insulin sequence B 22-25 (Arg-Gly-Phe-Phe), which shows insulin-like activity . These syntheses often involve stepwise construction of the peptide chain, starting from the C-terminus and using protective groups to shield reactive side chains during the synthesis process.
Molecular Structure Analysis
The molecular structure of Glycyl-prolyl-arginine consists of a linear arrangement of its constituent amino acids. The presence of proline introduces a kink in the peptide chain due to its cyclic structure, which can influence the overall conformation of the peptide. Arginine, with its guanidino group, provides a positive charge and the ability to form hydrogen bonds, which can be significant for the peptide's interaction with other molecules, such as fibrinogen .
Chemical Reactions Analysis
Glycyl-prolyl-arginine and its derivatives participate in chemical reactions that are central to their biological function. For example, the binding of glycyl-L-prolyl-L-arginyl-L-proline to fibrinogen prevents the polymerization of fibrin monomers . The specificity of this interaction suggests that the tripeptide glycyl-L-prolyl-L-arginine, although less effective, still retains some ability to inhibit polymerization, indicating that the chemical reactivity of these peptides is closely related to their structure and the presence of the arginine residue .
Physical and Chemical Properties Analysis
The physical and chemical properties of Glycyl-prolyl-arginine are influenced by its amino acid composition. The peptide's solubility, stability, and resistance to proteolysis are important characteristics for its biological function. For instance, peptides like glycyl-L-prolyl-L-arginyl-L-proline are inherently stable and resistant to proteolysis, which is advantageous for potential therapeutic applications . The binding affinity of these peptides to fibrinogen and their inhibitory effect on fibrin polymerization are also critical properties that have been studied, with association constants being determined for the interactions .
Scientific Research Applications
Arginine Metabolism and Nutrition
Arginine, an essential component of Glycyl-prolyl-arginine, plays a critical role in various physiological processes. It is synthesized from amino acids like glutamine, glutamate, and proline. Arginine metabolism involves numerous pathways leading to the production of compounds like nitric oxide, polyamines, proline, and creatine, each vital for biological functions. Dietary or intravenous Arginine supplementation shows potential benefits in cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, besides aiding in wound healing and insulin sensitivity enhancement (Wu et al., 2009).
Arginine's Versatility Beyond Protein
Arginine's metabolic versatility extends beyond protein synthesis. It serves as a precursor for urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine production. Limited availability of Arginine can selectively influence gene expression, particularly genes involved in Arginine metabolism. This highlights the complexity and significance of Arginine metabolism in various physiological processes (Morris, 2006).
Structural Analysis of Arginine-containing Peptides
In the context of Glycyl-prolyl-arginine, studies on arginine-containing peptides like glycyl-glycyl-arginine (GGArg) provide insights into peptide structure and function. Spectroscopic analysis of such peptides assists in understanding their geometrical parameters, which is crucial for predicting peptide behavior and interactions (Kolev, 2006).
Arginine in Metabolic Engineering
Metabolic engineering research focuses on optimizing microorganisms for L-arginine production, a critical amino acid in Glycyl-prolyl-arginine. Strategies in metabolic engineering have led to improved production titers of L-arginine, highlighting the biotechnological importance of this amino acid (Shin & Lee, 2014).
Arginine-derived AGEs in Peptide-Glucose Mixtures
Research on arginine-derived advanced glycation end products (AGEs) in peptide-glucose mixtures, especially under heat exposure, reveals the formation of AGE-modified peptides. Understanding the dynamics of such reactions is important for comprehending the impact of Glycyl-prolyl-arginine in biological systems under various conditions (Frolov et al., 2014).
Safety And Hazards
Future Directions
The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197085 | |
Record name | Glycyl-prolyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-arginine | |
CAS RN |
47295-77-2 | |
Record name | Glycyl-prolyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-prolyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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